(1-Methanesulfonylpiperidin-2-yl)methanol
Description
(1-Methanesulfonylpiperidin-2-yl)methanol is a piperidine derivative featuring a methanesulfonyl group at the 1-position and a hydroxymethyl group at the 2-position.
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3S/c1-12(10,11)8-5-3-2-4-7(8)6-9/h7,9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCRKCCKSJQLQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101278728 | |
| Record name | 1-(Methylsulfonyl)-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
349403-28-7 | |
| Record name | 1-(Methylsulfonyl)-2-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=349403-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Methylsulfonyl)-2-piperidinemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101278728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methanesulfonylpiperidin-2-yl)methanol typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine.
Hydroxymethylation: The hydroxymethyl group is introduced through hydroxymethylation reactions, often using formaldehyde and a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agents used.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
(1-Methanesulfonylpiperidin-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the design of piperidine-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methanesulfonylpiperidin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogs and their similarity metrics are summarized below:
Notes:
- The methanesulfonyl group in the target compound replaces the methyl or fluoropyridyl groups in analogs, introducing stronger electron-withdrawing effects and polarity .
- Similarity scores vary between sources (e.g., 1.00 vs. 0.79 for CAS 3197-44-2), likely due to differing criteria (structural alignment vs. functional group similarity) .
Physicochemical Properties
Hypothetical comparisons based on substituent effects:
| Property | (1-Methanesulfonylpiperidin-2-yl)methanol (Predicted) | (S)-(1-Methylpiperidin-2-yl)methanol | [1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl]methanol |
|---|---|---|---|
| Molecular Weight | ~205 g/mol (estimated) | 129.18 g/mol (CAS 3197-44-2) | ~222 g/mol (estimated) |
| Polarity | High (due to -SO₂CH₃) | Moderate (methyl group) | Moderate (fluoropyridyl introduces polarity) |
| Solubility in Methanol | Likely high | High (as per extraction data in Ev2) | Moderate to high |
Key Findings :
- Pyrrolidine derivatives (e.g., fluoropyridyl-substituted) exhibit distinct electronic profiles due to aromatic fluorine, which may influence binding in drug-receptor interactions .
Biological Activity
(1-Methanesulfonylpiperidin-2-yl)methanol is a novel organic compound characterized by a piperidine ring with a methanesulfonyl and hydroxymethyl substitution. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C7H17NO2S
- CAS Number : 349403-28-7
- Molecular Weight : 177.29 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The methanesulfonyl group acts as an electrophile, allowing it to form covalent bonds with nucleophilic sites on proteins, enzymes, or receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, leading to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains and fungi, showing promising results in inhibiting their growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 12 | 64 |
Anticancer Activity
Preliminary studies have also explored the anticancer potential of this compound. In vitro assays demonstrated cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 8 |
| A549 (Lung Cancer) | 12 |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Antimicrobial Study : A study published in the Journal of Antibiotics reported that the compound effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, highlighting its potential as a lead compound for developing new antibiotics .
- Anticancer Research : A research article in Cancer Chemotherapy and Pharmacology demonstrated that this compound induced apoptosis in MCF-7 cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity .
- Mechanistic Insights : A detailed mechanism study indicated that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis, which may explain its efficacy against cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
